molecular formula C12H18N4O2 B14772032 2-amino-N-(2-oxo-2-pyrazin-2-ylethyl)-N-propan-2-ylpropanamide

2-amino-N-(2-oxo-2-pyrazin-2-ylethyl)-N-propan-2-ylpropanamide

Cat. No.: B14772032
M. Wt: 250.30 g/mol
InChI Key: RQCSYOAXJXFDGH-UHFFFAOYSA-N
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Description

2-amino-N-(2-oxo-2-pyrazin-2-ylethyl)-N-propan-2-ylpropanamide is a complex organic compound characterized by its unique structure, which includes an amino group, a pyrazine ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-oxo-2-pyrazin-2-ylethyl)-N-propan-2-ylpropanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-oxo-2-pyrazin-2-ylethylamine with isopropylamine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-oxo-2-pyrazin-2-ylethyl)-N-propan-2-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ether.

    Substitution: Halides, alkoxides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, amine derivatives, and substituted pyrazine compounds.

Scientific Research Applications

2-amino-N-(2-oxo-2-pyrazin-2-ylethyl)-N-propan-2-ylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, including its use as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-oxo-2-pyrazin-2-ylethyl)-N-propan-2-ylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, modulating their activity and influencing biochemical pathways. Additionally, it may interact with cellular receptors, triggering signaling cascades that result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide
  • 2-chloro-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide
  • (S)-2-amino-N-cyclopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide

Uniqueness

Compared to similar compounds, 2-amino-N-(2-oxo-2-pyrazin-2-ylethyl)-N-propan-2-ylpropanamide stands out due to its specific structural features, such as the presence of both an amino group and a pyrazine ring. These features confer unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H18N4O2

Molecular Weight

250.30 g/mol

IUPAC Name

2-amino-N-(2-oxo-2-pyrazin-2-ylethyl)-N-propan-2-ylpropanamide

InChI

InChI=1S/C12H18N4O2/c1-8(2)16(12(18)9(3)13)7-11(17)10-6-14-4-5-15-10/h4-6,8-9H,7,13H2,1-3H3

InChI Key

RQCSYOAXJXFDGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC(=O)C1=NC=CN=C1)C(=O)C(C)N

Origin of Product

United States

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